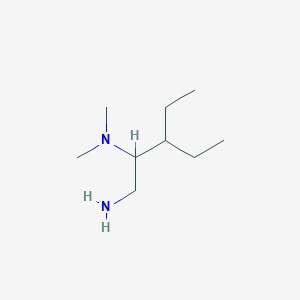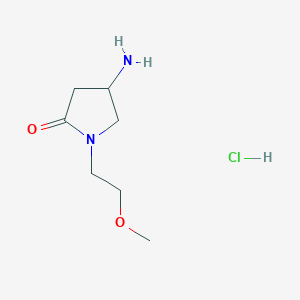
4-Amino-1-(2-methoxyethyl)-2-pyrrolidinone hydrochloride
説明
4-Amino-1-(2-methoxyethyl)-2-pyrrolidinone hydrochloride is a chemical compound with the molecular formula C7H15ClN2O2 . It is a product offered by various suppliers and manufacturers .
Physical And Chemical Properties Analysis
The physical and chemical properties of 4-Amino-1-(2-methoxyethyl)-2-pyrrolidinone hydrochloride include its molecular weight, which is 194.66 . Unfortunately, other specific physical and chemical properties such as melting point, boiling point, and density are not provided in the search results.科学的研究の応用
Monoamine Oxidase Inhibitors
4-Amino-1-(2-methoxyethyl)-2-pyrrolidinone hydrochloride derivatives have been investigated for their potential as monoamine oxidase inhibitors. Compounds such as 4-(aminomethyl)-1-phenyl-2-pyrrolidinone and 4-(aminomethyl)-1-(methoxyphenyl)-2-pyrrolidinone hydrochlorides, synthesized through a specific sequence, have shown promising results in inactivating monoamine oxidase B. This could potentially lead to applications in treating neurological disorders (Ding & Silverman, 1992).
Corrosion Inhibition
Research has indicated the use of pyrrolidinone derivatives in corrosion inhibition. For example, certain compounds demonstrated significant inhibition efficiency in controlling the corrosion of mild steel in acidic environments. This suggests potential applications in industrial processes where metal corrosion is a concern (Bentiss et al., 2009).
Catalysis in Organic Synthesis
4-Amino-1-(2-methoxyethyl)-2-pyrrolidinone hydrochloride derivatives have been utilized as catalysts in organic synthesis. For instance, certain pyrrolidinone derivatives have been used to enhance the selectivity in the hydroxyl-directed methanolysis of esters. This opens up possibilities for more efficient and selective organic synthesis processes (Sammakia & Hurley, 2000).
Synthesis of Tetramic Acids
Another application area is the synthesis of tetramic acids. Pyrrolidinone derivatives have been employed in the synthesis of 3-acyltetramic acids, which are important in the development of pharmaceuticals and agrochemicals. The process involves acylation of pyrrolidine-2,4-diones, indicating the versatility of these compounds in synthetic chemistry (Jones et al., 1990).
Photophysics and Charge Transfer Studies
These compounds have also been studied for their photophysical properties. For instance, derivatives like 2-(4'-amino-2'-hydroxyphenyl)-1H-imidazo-[4,5-c]pyridine have been examined for their behavior in various solvents, providing insights into intramolecular charge transfer and photophysical mechanisms. This can be significant in developing materials for optoelectronic applications (Behera, Karak, & Krishnamoorthy, 2015).
特性
IUPAC Name |
4-amino-1-(2-methoxyethyl)pyrrolidin-2-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2O2.ClH/c1-11-3-2-9-5-6(8)4-7(9)10;/h6H,2-5,8H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBYOBMOILXOGNC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1CC(CC1=O)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Amino-1-(2-methoxyethyl)-2-pyrrolidinone hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N-[(2-methoxyphenyl)methyl]isoquinolin-5-amine](/img/structure/B1519452.png)

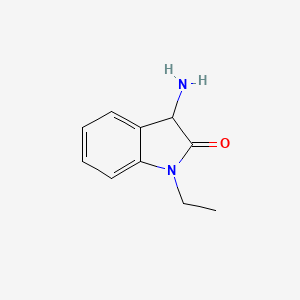
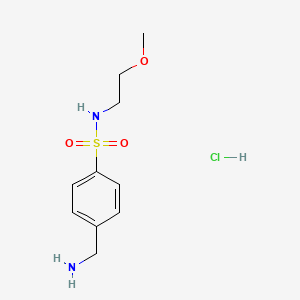
![2-[2-(propan-2-yl)-1H-imidazol-1-yl]ethan-1-amine dihydrochloride](/img/structure/B1519460.png)
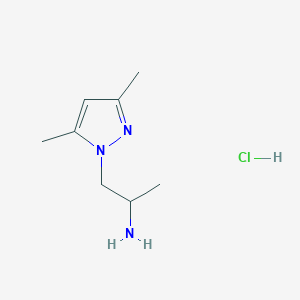

![2-Amino-7-(3-methoxyphenyl)[1,3]thiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B1519464.png)
![2-Amino-7-(4-methoxyphenyl)[1,3]thiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B1519466.png)
![tert-butyl N-[(3-cyanophenyl)sulfamoyl]carbamate](/img/structure/B1519467.png)

![4-[(2-Hydroxypropyl)sulfamoyl]benzoic acid](/img/structure/B1519472.png)
